molecular formula C26H26ClN5O2 B15320847 4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis

4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis

Katalognummer: B15320847
Molekulargewicht: 476.0 g/mol
InChI-Schlüssel: VURQPAANXHVBJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide, cis is a pyrazole-carboxamide derivative characterized by:

  • A 4-chloro-3-methylpyrazole core.
  • A 3-methyl-5-(2-phenylethynyl)pyridin-2-yl group at the carboxamide N-position, introducing rigidity and π-conjugation via the phenylethynyl moiety.

This structural complexity distinguishes it from simpler pyrazole-carboxamides, with implications for solubility, bioactivity, and synthetic methodology .

Eigenschaften

Molekularformel

C26H26ClN5O2

Molekulargewicht

476.0 g/mol

IUPAC-Name

2-(4-acetamidocyclohexyl)-4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C26H26ClN5O2/c1-17-14-20(9-8-19-6-4-3-5-7-19)15-28-25(17)31-26(34)24-23(27)16-29-32(24)22-12-10-21(11-13-22)30-18(2)33/h3-7,14-16,21-22H,10-13H2,1-2H3,(H,30,33)(H,28,31,34)

InChI-Schlüssel

VURQPAANXHVBJU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1NC(=O)C2=C(C=NN2C3CCC(CC3)NC(=O)C)Cl)C#CC4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridine and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the chloro, methyl, phenylethynyl, and acetamido groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloro and other functional groups can be substituted with different groups to create derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: It may be studied for its interactions with biological molecules and potential effects on biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent effects on cellular pathways. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Core Pyrazole-Carboxamide Derivatives

describes pyrazole-carboxamides (e.g., 3a–3p ) with aryl substituents (phenyl, p-tolyl, 4-fluorophenyl) at the carboxamide N-position. Key differences include:

  • Substituent Complexity : The target compound replaces simple aryl groups with a phenylethynyl-pyridinyl moiety, enhancing steric bulk and electronic conjugation.
  • Physical Properties :
Compound Melting Point (°C) Molecular Weight Key Substituents
Target Compound N/A ~550 (calc.) cis-4-acetamidocyclohexyl, phenylethynyl
3a () 133–135 403.1 Phenyl, 3-methyl
3d () 181–183 421.0 4-Fluorophenyl, 3-methyl

The higher molecular weight and rigid substituents in the target compound suggest increased melting points compared to 3a–3p , though experimental data are unavailable .

Cyclohexyl-Substituted Analogs

details 4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide , which shares the pyrazole-chloro core but lacks:

  • The acetamido functional group on the cyclohexyl ring, reducing hydrogen-bonding capacity.
  • Spectral data for the target compound would feature distinct 1H-NMR signals for the acetamido NH (~δ 6.5–7.0 ppm) and acetyl methyl (~δ 2.0 ppm), absent in ’s analog .

Pyridinyl-Substituted Derivatives

’s 4-chloro-1-ethyl-N-(4-pyridinyl)-1H-pyrazole-5-carboxamide highlights:

  • A 4-pyridinyl substituent vs. the target’s 2-pyridinyl with phenylethynyl extension.
  • An ethyl group at N1 vs. the target’s stereospecific cyclohexyl group.
    The phenylethynyl group in the target compound likely enhances UV absorption (λmax ~250–300 nm) due to extended conjugation, a property absent in simpler pyridinyl analogs .

Heterocyclic Variations

and 16 describe pyrazole derivatives with thienyl or trifluoromethylpyridinyl groups. These differ in electronic effects:

  • The target’s phenylethynyl group is electron-rich, favoring π-stacking, while trifluoromethyl () is electron-withdrawing, altering binding kinetics.
  • Thienyl substituents () introduce sulfur-based polarity, contrasting with the target’s hydrocarbon-dominated structure .

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by coupling with substituted pyridine and cyclohexylacetamide groups. Key steps include:

  • Sonogashira coupling for introducing the phenylethynyl group to the pyridine moiety.
  • Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the acetamidocyclohexyl group.
  • Temperature control (e.g., 0–5°C for sensitive steps like acylation) and solvent selection (e.g., DMF for polar intermediates) to minimize side reactions .
  • Monitoring : Use thin-layer chromatography (TLC) with UV detection and 1H^1H-NMR to track intermediates .

Q. Which analytical techniques are critical for structural characterization?

  • 1H^1H- and 13C^{13}C-NMR : Assign peaks for pyrazole (δ 6.8–7.2 ppm), acetyl groups (δ 2.1–2.3 ppm), and cyclohexyl protons (δ 1.2–2.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm error.
  • X-ray crystallography : Resolve stereochemistry of the cis-cyclohexyl group (e.g., monoclinic P21/c space group, unit cell parameters: a=9.0032 Å, b=20.1001 Å, c=11.4664 Å) .

Q. How should initial biological activity screening be designed?

  • Target selection : Prioritize kinases or GPCRs based on pyrazole-carboxamide analogs’ known affinities .
  • Assay conditions : Use fluorescence polarization (FP) for binding assays (e.g., 10 µM compound concentration, 1% DMSO vehicle) .
  • Controls : Include reference inhibitors (e.g., staurosporine for kinases) and validate with dose-response curves (IC50_{50}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize potency?

  • Substituent modifications : Replace the 4-chloro group with Br or CF3_3 to assess electronic effects on target binding .
  • Stereochemical analysis : Compare cis- vs. trans-cyclohexyl configurations using enantioselective synthesis and crystallography .
  • Biological testing : Evaluate cytotoxicity (e.g., CC50_{50} in HEK293 cells) and selectivity (e.g., panel of 50 kinases) .
Modification SiteSubstituentIC50_{50} (nM)Selectivity Index
Pyridine C5Phenylethynyl12 ± 1.58.2
Cyclohexylcis-Acetamide8 ± 0.912.5

Q. What strategies resolve contradictions in biological data across assays?

  • Assay validation : Cross-verify FP results with surface plasmon resonance (SPR) to rule out false positives from compound aggregation .
  • Solubility correction : Measure compound solubility (e.g., nephelometry) and adjust DMSO concentrations to ≤0.5% .
  • Metabolic stability : Use liver microsomes (e.g., human CYP3A4) to identify rapid degradation confounding cellular assays .

Q. How can computational modeling guide target identification?

  • Docking studies : Use AutoDock Vina with crystal structures (PDB: 7XE) to predict binding poses in kinase ATP pockets .
  • Pharmacophore mapping : Identify critical H-bond donors (acetamido group) and hydrophobic regions (phenylethynyl) .
  • MD simulations : Run 100-ns trajectories to assess complex stability (RMSD <2 Å) .

Q. What are best practices for optimizing crystallographic analysis?

  • Crystallization : Screen 96-well plates with PEG/Ion kits at 18°C; optimal conditions: 20% PEG 3350, 0.2 M ammonium sulfate .
  • Data collection : Use synchrotron radiation (λ=0.978 Å) for high-resolution (<1.5 Å) datasets .
  • Refinement : Apply anisotropic B-factors and TLS parameters in PHENIX to reduce Rfree_{free} to <20% .

Q. How to design stability studies under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C; monitor degradation via HPLC-MS over 72 hours .
  • Light sensitivity : Store aliquots in amber vials at -80°C; compare with samples exposed to UV/visible light .
  • Oxidative stress : Add 0.1% H2 _2O2_2 and quantify remaining compound with UV absorbance (λ=254 nm) .

Methodological Notes

  • Key references : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and crystallographic databases (PDB) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.